Benzoyl isothiocyanate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzoyl isothiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NOS/c10-8(9-6-11)7-4-2-1-3-5-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPEKAXYCDKETEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00201257 | |
| Record name | Benzoyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00201257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
532-55-8 | |
| Record name | Benzoyl isothiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=532-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532558 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoyl isothiocyanate | |
| Source | DTP/NCI | |
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| Record name | Benzoyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00201257 | |
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| Record name | Benzoyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.765 | |
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| Record name | BENZOYL ISOTHIOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8J7Q32B86 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Methodologies for the Chemical Synthesis of Benzoyl Isothiocyanate
Conventional Synthetic Routes and Mechanistic Considerations
The traditional and most common approach to synthesizing benzoyl isothiocyanate involves the nucleophilic substitution reaction between benzoyl chloride and a thiocyanate (B1210189) salt. The choice of the thiocyanate salt, solvent, and catalytic system significantly influences the reaction's efficiency and outcome.
Reaction of Benzoyl Chloride with Alkali Metal Thiocyanates.guidechem.comtandfonline.com
The reaction of benzoyl chloride with alkali metal thiocyanates, such as potassium thiocyanate (KSCN) and sodium thiocyanate (NaSCN), is a widely employed method for the preparation of this compound. guidechem.comtandfonline.comchemicalbook.com This reaction is typically a nucleophilic acyl substitution where the thiocyanate ion (SCN⁻) acts as the nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride and displacing the chloride ion.
To overcome the challenges of heterogeneous reaction systems and to enhance the reaction rate and yield, various catalysts have been employed.
Phase Transfer Catalysis (PTC): Phase transfer catalysis is an effective technique for facilitating reactions between reactants in immiscible phases. tandfonline.com In the synthesis of this compound, a phase transfer catalyst, such as tetrabutylammonium (B224687) bromide, transports the thiocyanate anion from the aqueous phase to the organic phase, where it can react with the benzoyl chloride. tandfonline.com This process significantly increases the reaction rate by ensuring a sufficient concentration of the nucleophile in the organic phase. The use of PTC offers an attractive alternative to traditional methods that may require long reaction times and anhydrous conditions. tandfonline.com In the absence of a phase transfer catalyst, the formation of the product is significantly reduced, with less than 5% of the products being formed. tandfonline.com
Polyethylene (B3416737) Glycol-400 (PEG-400): Polyethylene glycol-400 has been utilized as a catalyst in the synthesis of this compound from benzoyl chloride and potassium thiocyanate. chemicalbook.com The reaction is typically carried out in a solvent system of dichloromethane (B109758) and acetone (B3395972) at room temperature. chemicalbook.com PEG-400 is believed to act as a phase transfer catalyst, complexing with the potassium ion and thereby increasing the nucleophilicity of the thiocyanate anion. This method has been reported to produce this compound in high yields. chemicalbook.com
DP Catalyst: A novel combination catalyst, referred to as "DP catalyst," has been used in a heterogeneous reaction system with water as the solvent for the synthesis of this compound from benzoyl chloride and sodium thiocyanate. guidechem.com This method is highlighted for its simplicity, fast reaction rate, mild reaction conditions, and low cost, resulting in a product with ideal purity and yield. guidechem.com
The following table summarizes the yields of this compound obtained with different catalysts:
| Catalyst | Alkali Metal Thiocyanate | Solvent System | Yield (%) |
| Tetrabutylammonium bromide (PTC) | Potassium Thiocyanate | Aqueous/Benzene | 76 |
| PEG-400 | Potassium Thiocyanate | Dichloromethane/Acetone | 95 |
| DP Catalyst | Sodium Thiocyanate | Water | Not specified |
Data sourced from multiple scientific publications. tandfonline.comchemicalbook.com
The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound.
Temperature: The reaction temperature can significantly affect the rate of reaction and the formation of byproducts. The synthesis using PEG-400 as a catalyst is conducted at 20°C. chemicalbook.com The phase transfer catalysis method is carried out at room temperature. tandfonline.com In contrast, the synthesis involving ammonium (B1175870) thiocyanate proceeds exothermally and is followed by a period of reflux. google.com
Stirring: In heterogeneous reaction systems, efficient stirring is essential to maximize the interfacial area between the phases and to ensure effective mixing of the reactants. Vigorous stirring is explicitly mentioned as a requirement for the synthesis using ammonium thiocyanate. google.com The PEG-400 and PTC catalyzed reactions also involve stirring for a specified duration. tandfonline.comchemicalbook.com
Concentration: The concentration of the reactants can influence the reaction rate. While specific studies on the effect of concentration are not detailed in the provided context, the described procedures use molar equivalents of benzoyl chloride and the thiocyanate salt. tandfonline.comchemicalbook.comgoogle.com
A summary of reaction conditions for different synthetic routes is provided in the table below:
| Synthetic Route | Temperature | Stirring | Duration |
| PTC with Tetrabutylammonium bromide | Room Temperature | Stirred | 2 hours |
| PEG-400 Catalyzed | 20°C | Stirred | 2 hours |
| Ammonium Thiocyanate | Exothermic, then reflux | Vigorous | Not specified |
Data compiled from various research articles. tandfonline.comchemicalbook.comgoogle.com
Synthesis Utilizing Ammonium Thiocyanate.google.comarkat-usa.org
An alternative to alkali metal thiocyanates is the use of ammonium thiocyanate (NH₄SCN) for the synthesis of this compound. google.comarkat-usa.org This method typically involves dissolving ammonium thiocyanate in a dry organic solvent, such as acetone, followed by the addition of benzoyl chloride. google.com The reaction proceeds exothermally and is often followed by a period of reflux to ensure completion. google.com
A common byproduct in the synthesis of this compound, particularly when using ammonium thiocyanate, is the formation of an inorganic salt precipitate. In the reaction with ammonium thiocyanate, ammonium chloride is formed as a white precipitate. google.com This solid byproduct is typically removed from the reaction mixture by filtration. google.com
Following the removal of solid byproducts, the resulting solution containing the crude this compound often requires further purification. A common purification technique is column chromatography, using a mixture of ethyl acetate (B1210297) and petroleum ether as the eluent, to isolate the pure product. chemicalbook.com Evaporation of the solvent under reduced pressure is another method employed to obtain the final product. chemicalbook.com
Advanced and Green Chemistry Approaches in this compound Synthesis
In line with the principles of green chemistry, recent advancements in the synthesis of this compound have prioritized methods that reduce waste, minimize the use of hazardous solvents, and improve energy efficiency. wjpmr.com These approaches include microwave-assisted synthesis, reactions in aqueous media, the use of solid-supported reagents, and the development of novel catalytic systems.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter timeframes compared to conventional heating. tandfonline.comcem.com The application of microwave irradiation under solvent-free conditions represents a particularly green and efficient strategy for synthesizing this compound. semanticscholar.orgoatext.com
One reported method describes a simple, rapid, and efficient synthesis of this compound through the reaction of benzoyl chloride with potassium thiocyanate (KSCN) under solvent-free conditions. arkat-usa.org This reaction is facilitated by phase transfer catalysis using polyethylene glycol-400 (PEG-400) and microwave irradiation. arkat-usa.org This approach not only eliminates the need for volatile organic solvents but also dramatically reduces reaction times. tsijournals.com The use of microwave heating in conjunction with a catalyst like PEG-400 provides a synergistic effect, enhancing the reaction rate and efficiency. tandfonline.comtsijournals.com
The advantages of microwave-assisted synthesis are clearly demonstrated when compared to conventional heating methods for the preparation of isothiocyanates.
| Entry | Substrate | Method | Time | Yield (%) |
|---|---|---|---|---|
| 1 | 1-bromo-3-isocyanobenzene | A (Microwave) | 5 min | 98 |
| 2 | 1-bromo-3-isocyanobenzene | B (Conventional) | 6 h | 75 |
| 3 | 1-isocyano-4-nitrobenzene | A (Microwave) | 10 min | 90 |
| 4 | 1-isocyano-4-nitrobenzene | B (Conventional) | 10 h | 65 |
| 5 | 1-chloro-4-isocyanobenzene | A (Microwave) | 7 min | 95 |
| 6 | 1-chloro-4-isocyanobenzene | B (Conventional) | 8 h | 70 |
This table illustrates the significant reduction in reaction time and improvement in yield for the synthesis of various isothiocyanates when using microwave irradiation (Method A) compared to conventional heating (Method B). Data adapted from a study on isothiocyanate synthesis. tandfonline.com
The use of water as a solvent is a cornerstone of green chemistry, offering significant environmental and safety benefits over traditional organic solvents. rsc.org Several methods have been developed for the synthesis of isothiocyanates in aqueous systems. beilstein-journals.orgnih.govbeilstein-journals.org A notable approach for this compound involves the reaction of benzoyl chloride and sodium thiocyanate in water, utilizing a novel combination catalyst designated as "DP". guidechem.com This method is characterized by its simplicity, rapid reaction rate, mild conditions, and cost-effectiveness. The reaction proceeds in a heterogeneous state to produce this compound with ideal purity and yield. guidechem.com
The choice of solvent is critical for the successful formation of the dithiocarbamate (B8719985) salt intermediate, especially for substrates with electron-deficient properties. nih.gov While various organic solvents can be used, water-based systems are often preferred for their environmental advantages. rsc.org
| Entry | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| 1 | CH2Cl2 | 20 | Trace |
| 2 | Toluene | 20 | Trace |
| 3 | THF | 20 | 25 |
| 4 | CH3CN | 20 | 40 |
| 5 | DMAc | 20 | 55 |
| 6 | H2O | 20 | 70 |
This table demonstrates the effect of different solvents on the yield of 4-chlorophenyl isothiocyanate, highlighting the efficacy of water as a reaction medium. Data adapted from a study on isothiocyanate synthesis in various solvents. nih.gov
Solid-phase organic synthesis using polymer-supported reagents offers a practical and efficient method for preparing chemical compounds, simplifying purification and minimizing waste. cam.ac.uk This technique has been successfully applied to the synthesis of this compound.
In this approach, a polymer-supported isothiocyanate reagent is used. For instance, a resin such as Amberlyst can be functionalized to act as the isothiocyanate source. rsc.org The synthesis involves stirring benzoyl chloride with the polymer-supported isothiocyanate in a suitable solvent like anhydrous acetonitrile (B52724). rsc.org A reported procedure specifies reacting benzoyl chloride with a polymer-supported isothiocyanate (capacity of ~2.2 mmol per gram) in anhydrous acetonitrile at 50 °C for 6 hours. rsc.org This reaction afforded this compound in a 90% yield with 92% purity. rsc.org The key advantage of this method is the purification process; the desired product in solution is easily separated from the spent solid-phase reagent by simple filtration, followed by evaporation of the solvent. rsc.org This methodology is foundational for the subsequent solid-phase synthesis of various derivatives, such as N-benzoyl–N′-aryl ureas. rsc.org Trityl isothiocyanate resin is another example of a useful support for the solid-phase synthesis of thioureas and other heterocyclic compounds. researchgate.netnih.gov
Catalysis plays a crucial role in modern organic synthesis by enhancing reaction rates, efficiency, and selectivity. Various catalytic systems have been developed for the synthesis of this compound.
Phase-Transfer Catalysis (PTC): Phase-transfer catalysts are particularly effective in reactions involving reagents that are soluble in different, immiscible phases. Polyethylene glycols (PEGs), such as PEG-400, have been employed as phase-transfer catalysts for the synthesis of this compound from benzoyl chloride and potassium thiocyanate. arkat-usa.orgchemicalbook.com The reaction can be carried out in a solvent system like dichloromethane and acetone at room temperature, with the catalyst facilitating the transfer of the thiocyanate anion to the organic phase. chemicalbook.com This method avoids the need for harsh conditions and provides good yields. google.com
Novel Catalytic Systems: Research into new catalysts aims to further improve the synthesis under green conditions.
A "combination catalyst DP" has been used for the synthesis of this compound in an aqueous medium, noted for its high efficiency and mild reaction conditions. guidechem.com
Selenonium salts have been investigated as highly effective catalysts for nucleophilic substitution reactions in water, including the synthesis of thiocyanates. nih.gov These catalysts can activate substrates through Lewis acid interactions, leading to high yields in very short reaction times. nih.gov
Iron(III) chloride has been demonstrated as an effective catalyst for the regioselective C–H thiocyanation of arenes, showcasing the potential of simple metal salts in facilitating such transformations. acs.org
| Catalyst System | Reactants | Conditions | Key Advantages |
|---|---|---|---|
| PEG-400 (PTC) | Benzoyl chloride, KSCN | CH2Cl2/acetone, 20°C, 2h | Mild conditions, good yield. chemicalbook.com |
| "DP" Catalyst | Benzoyl chloride, NaSCN | Aqueous medium | High purity and yield, fast, low cost. guidechem.com |
| Selenonium Salt | Benzyl (B1604629) bromide, KSCN | Aqueous medium, 25°C, 10 min | High efficiency, very short reaction time. nih.gov |
| Iron(III) Chloride | Arenes, N-thiocyanatosaccharin | 40°C, 0.5-0.75h | High regioselectivity for C-H functionalization. acs.org |
This table summarizes various catalytic systems used in the synthesis of this compound and related thiocyanates, highlighting their respective conditions and benefits.
Chemical Reactivity and Detailed Reaction Mechanisms of Benzoyl Isothiocyanate
Cycloaddition Reactions for Heterocyclic Scaffolds
Cycloaddition reactions involving benzoyl isothiocyanate are a powerful tool for the synthesis of diverse heterocyclic compounds. The isothiocyanate group is highly reactive and can participate in various cyclization pathways, particularly with molecules containing multiple nucleophilic centers. These reactions are fundamental in medicinal chemistry for constructing novel molecular scaffolds.
A prominent application of this compound in heterocyclic synthesis is the preparation of 1,2,4-triazoline-5-thiones. This synthesis is typically achieved by reacting this compound with hydrazine (B178648) derivatives. arkat-usa.org The reaction proceeds through a two-step mechanism:
Formation of a Thiosemicarbazide (B42300) Intermediate: The initial step is the nucleophilic addition of a terminal nitrogen atom of the hydrazine derivative to the electrophilic carbon of the isothiocyanate group. This addition reaction forms an N-benzoyl thiosemicarbazide intermediate. arkat-usa.orgresearchgate.net
Intramolecular Cyclization: The thiosemicarbazide intermediate then undergoes an intramolecular cyclization. This step is usually promoted by heating in the presence of a base (like triethylamine (B128534) or sodium hydroxide) or acid. researchgate.netresearchgate.net The cyclization involves the elimination of a molecule of water, leading to the formation of the stable five-membered 1,2,4-triazole-5-thione ring. arkat-usa.org
This reaction is highly versatile, allowing for the synthesis of a wide range of substituted 1,2,4-triazoline-5-thiones by varying the substitution on the hydrazine starting material. arkat-usa.orgresearchgate.net
| Reactant | Intermediate | Product | Reference |
| This compound + N-alkyl/N-aryl hydrazine | 1-Benzoyl-4-alkyl/aryl-thiosemicarbazide | 4-Alkyl/aryl-3-phenyl-1,2,4-triazoline-5-thione | arkat-usa.org |
| This compound + Acetic acid hydrazide | 1-Benzoyl-4-acetyl-thiosemicarbazide | 4-Acetyl-3-phenyl-1,2,4-triazoline-5-thione | researchgate.net |
Formation of 1,3,5-Oxadiazine Derivatives
This compound is a precursor for the synthesis of N-((1-carboxamido-2,2,2-trichloroethyl)carbamothioyl)benzamides, which can then be used to form 1,3,5-oxadiazine derivatives. biointerfaceresearch.comresearchgate.net A method for this synthesis involves the reaction of N-((1-carboxamido-2,2,2-trichloroethyl)carbamothioyl)benzamides with dicyclohexylcarbodiimide (B1669883) (DCC), which causes the elimination of hydrogen sulfide (B99878). biointerfaceresearch.com
The proposed mechanism begins with the formation of an intermediate carbodiimide. biointerfaceresearch.comresearchgate.net This intermediate subsequently participates in a [4+2] cycloaddition reaction with another molecule of DCC. biointerfaceresearch.comresearchgate.net This cycloaddition step leads to the formation of the final 1,3,5-oxadiazine products, specifically N-(2,2,2-trichloro-1-(((2Z,4E)-3-cyclohexyl-2-(cyclohexylimino)-6-phenyl-2,3-dihydro-4H-1,3,5-oxadiazin-4-ylidene)amino)ethyl)carboxamides. biointerfaceresearch.comresearchgate.net This synthetic route produces the target oxadiazine derivatives in high yields. biointerfaceresearch.com The structure of the resulting compounds has been confirmed using various spectroscopic methods, including IR, 1H NMR, 13C NMR, and mass spectrometry. biointerfaceresearch.comresearchgate.net
Multi-Component Reactions (e.g., Three-Component Synthesis of Thiopyran Derivatives)
This compound is utilized in one-pot, multi-component reactions to synthesize highly substituted thiophene (B33073) derivatives efficiently. samipubco.com This approach involves the reaction of benzoyl isothiocyanates, phenacyl bromide or its derivatives, and enaminones under solvent-free conditions at room temperature. samipubco.com The methodology is noted for its high atom economy, good product yields, and straightforward reaction conditions. samipubco.com
The reaction mechanism initiates with the addition of enaminones to this compound, which generates a key intermediate. samipubco.com This intermediate then undergoes a nucleophilic attack on the phenacyl bromide derivative, leading to the elimination of hydrogen bromide. samipubco.com The subsequent intermediate undergoes an intramolecular cyclization, followed by the elimination of dimethylamine (B145610) and a final 1,3-[H] rearrangement to yield the tetrasubstituted thiophene product. samipubco.com This process represents an efficient and environmentally friendly method for synthesizing these heterocyclic compounds. samipubco.com
Kinetic and Mechanistic Investigations of this compound Formation
The formation of this compound from the reaction of substituted benzoyl chlorides and ammonium (B1175870) thiocyanate (B1210189) has been the subject of detailed kinetic and mechanistic studies, combining both experimental and computational approaches. ikprress.org
Experimental Kinetic Studies (e.g., UV-Vis Spectrophotometry)
Experimental investigations into the kinetics of the reaction between substituted benzoyl chlorides and ammonium thiocyanate have been conducted using UV-vis spectrophotometry. ikprress.org These studies, which monitor the change in concentration of reactants or products over time, have determined that the reaction follows second-order kinetics. ikprress.org
Impact of Solvent Dielectric Constant on Reaction Rate
The dielectric constant of the solvent has a significant impact on the reaction rate for the formation of this compound. ikprress.org Studies show that solvents with a lower dielectric constant favor a faster reaction rate. ikprress.org For instance, the reaction rate is higher in 1,4-dioxane (B91453) (a low dielectric constant solvent) compared to a polar solvent like acetonitrile (B52724). ikprress.org
Activation parameters determined from the Eyring plot reveal the underlying thermodynamic reasons for this solvent effect. ikprress.org In 1,4-dioxane, the low value of the Gibbs free energy of activation (ΔG‡) contributes to the increased reaction rate. ikprress.org This is driven by a favorable lower enthalpy of activation (ΔH‡), which compensates for an unfavorable entropy of activation (ΔS‡), making the reaction entropy-controlled. ikprress.org Conversely, in acetonitrile, the reaction is enthalpy-controlled, as a favorable ΔS‡ is offset by a higher, unfavorable ΔH‡. ikprress.org
| Solvent | ΔG‡ (kJ mol⁻¹) | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J mol⁻¹ K⁻¹) | Reaction Control |
|---|---|---|---|---|
| 1,4-Dioxane | 58.7 | 4.01 | -188.18 | Entropy-controlled |
| Acetonitrile | - | 45.6 | -80.9 | Enthalpy-controlled |
Influence of Leaving Group on Reaction Kinetics
Theoretical studies have been conducted to understand the effect of the leaving group on the reaction rate. ikprress.org When comparing the reaction of ammonium thiocyanate with benzoyl bromide versus benzoyl chloride, the choice of leaving group has a substantial effect. ikprress.org The results indicate that the reaction rate is significantly increased when bromide is the leaving group instead of chloride. ikprress.org Specifically, the rate is approximately 25 times faster in the gas phase and 170 times faster in the liquid phase with benzoyl bromide. ikprress.org
Hammett Studies and Electronic Effects on Transition States
Hammett studies have been employed to probe the electronic effects of substituents on the reaction rate. ikprress.org The reaction between para-substituted benzoyl chlorides and ammonium thiocyanate yielded a large, positive Hammett ρ value of 1.94. ikprress.org This significant positive value indicates that the transition state structure has a buildup of negative charge. ikprress.org
Consequently, electron-withdrawing substituents (EWS) on the para position of the benzoyl chloride play a crucial role in stabilizing this negatively charged transition state, thereby increasing the reaction rate. ikprress.org For example, a strong electron-withdrawing group like the nitro group (NO₂) on the benzoyl chloride was found to enhance the rate constant. ikprress.org The linear relationships observed in these studies confirm that the reactions proceed through the same kinetic mechanism for the various para-substituted benzoyl chlorides. ikprress.org
Advanced Spectroscopic and Structural Characterization of Benzoyl Isothiocyanate and Its Derivatives
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are indispensable tools for elucidating the intricate molecular structures of benzoyl isothiocyanate and its derivatives. By probing the interactions of these molecules with electromagnetic radiation, detailed information about their functional groups, bonding arrangements, and electronic properties can be obtained.
Infrared (IR) spectroscopy is a powerful technique for identifying the characteristic vibrational modes of functional groups within a molecule. For this compound and its derivatives, the IR spectrum reveals key absorptions corresponding to the stretching and bending of specific bonds. The gas-phase IR spectrum of this compound is available in the NIST/EPA Gas-Phase Infrared Database. nist.gov
The carbonyl group (C=O) of the benzoyl moiety typically exhibits a strong absorption band in the region of 1700 cm⁻¹. uctm.edu This peak's position can shift to a lower frequency upon complexation with metal ions. uctm.edu The isothiocyanate group (-N=C=S) presents a characteristic strong and broad absorption band for the asymmetric stretching vibration, which is a key identifier for this class of compounds.
In thiourea (B124793) derivatives synthesized from this compound, the presence of N-H stretching vibrations can be observed in the range of 3100-3400 cm⁻¹. The C=S stretching vibration in these derivatives is also a significant diagnostic peak. For instance, in N-[(benzoylamino)-thioxomethyl]-amino acid ligands, the C=S stretching frequency is an important indicator of coordination to a metal center. uctm.edu Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches appear just below this value.
Table 1: Characteristic IR Vibrational Frequencies for this compound and its Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| C=O (Benzoyl) | Stretching | ~1700 | uctm.edu |
| -N=C=S (Isothiocyanate) | Asymmetric Stretching | Strong, broad band | |
| N-H (Thiourea) | Stretching | 3100-3400 | |
| C=S (Thiourea) | Stretching | Variable, diagnostic | uctm.edu |
| Aromatic C-H | Stretching | >3000 | |
| Aliphatic C-H | Stretching | <3000 |
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C) environments within a molecule. For this compound and its derivatives, ¹H NMR spectra reveal signals for the aromatic protons of the benzoyl group, typically in the downfield region. The chemical shifts and splitting patterns of these protons provide information about the substitution pattern on the aromatic ring.
¹³C NMR spectroscopy is equally informative, showing distinct signals for the carbonyl carbon, the isothiocyanate carbon, and the aromatic carbons. The chemical shift of the carbonyl carbon is typically found in the range of 160-180 ppm, while the isothiocyanate carbon appears in a characteristic region. Substituent effects on the benzoyl ring can influence the chemical shifts of the aromatic carbons. scilit.com
Distortionless Enhancement by Polarization Transfer (DEPT-135) experiments are often employed to differentiate between CH, CH₂, and CH₃ groups, aiding in the complete structural assignment of more complex derivatives. For example, in N-[(benzoylamino)-thioxomethyl]-amino acid derivatives, NMR is used to characterize the ligand structure, with the ¹³C NMR spectrum showing characteristic peaks for the carbonyl and thione carbons at approximately 168 and 180 ppm, respectively. uctm.edu
Table 2: Representative NMR Chemical Shifts for this compound Derivatives
| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Reference |
|---|---|---|---|
| ¹³C | C=O (Carbonyl) | 160-180 | uctm.edu |
| ¹³C | C=S (Thione) | ~180 | uctm.edu |
| ¹H | Aromatic Protons | Downfield region |
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of this compound and its derivatives. The electron ionization mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight of 163.196 g/mol . nist.govnist.gov The fragmentation pattern observed in the mass spectrum provides valuable structural information.
Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique used for the separation and identification of volatile compounds. It has been employed in the characterization of thiourea derivatives of this compound. researchgate.net Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are particularly useful for the analysis of less volatile or thermally labile derivatives, such as metabolites of related compounds like benzyl (B1604629) isothiocyanate. nih.gov These techniques are also valuable for improving the analysis of small molecules in biological samples through derivatization. chromatographyonline.com
Table 3: Mass Spectrometry Data for this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₅NOS | nist.govnist.gov |
| Molecular Weight | 163.196 g/mol | nist.govnist.gov |
| CAS Registry Number | 532-55-8 | nist.govnist.gov |
Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule and is particularly useful for investigating the formation of metal complexes with derivatives of this compound. Ligands derived from this compound, such as N-[(benzoylamino)-thioxomethyl]-amino acids, exhibit characteristic absorption peaks in the UV-Vis region, typically between 250-350 nm. uctm.edu
Upon complexation with transition metals, new absorption bands often appear in the visible region (400-700 nm) due to d-d electronic transitions of the metal ions. uctm.edu These new bands are indicative of the coordination of the ligand to the metal center and can provide information about the geometry of the resulting complex. For example, the electronic spectra of copper(II), cobalt(II), and nickel(II) complexes with these ligands show these characteristic d-d transition peaks. uctm.edu
Table 4: UV-Vis Absorption Data for this compound Derivatives and their Complexes
| Species | Wavelength Range (nm) | Type of Transition | Reference |
|---|---|---|---|
| Ligands | 250-350 | n → π* / π → π* | uctm.edu |
| Metal Complexes | 400-700 | d-d transitions | uctm.edu |
Elemental Analysis (CHN/S) for Stoichiometric Confirmation
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a compound. This method is routinely employed to confirm the empirical formula of newly synthesized derivatives of this compound. researchgate.net The experimentally determined percentages are compared with the calculated values for the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the successful synthesis and purity of the target compound. This technique has been used to characterize a variety of derivatives, including N-[(benzoylamino)-thioxomethyl]-amino acids and their metal complexes. researchgate.net
Thermal Characterization Techniques (e.g., Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA))
Thermal analysis techniques are crucial in determining the stability and decomposition behavior of chemical compounds. For this compound and its derivatives, particularly benzoylthioureas, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable insights into their thermal properties.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time, revealing information about thermal stability, decomposition temperatures, and the composition of the material. Studies on various derivatives of this compound, such as N,N-dialkyl-N'-benzoylthioureas and related polymers, have elucidated their decomposition patterns.
Detailed research findings indicate that the thermal decomposition of metal complexes of N,N-dialkyl-N'-benzoylthioureas typically occurs in two main stages. The initial stage involves the elimination of dialkylbenzamide, followed by a second stage of complete decomposition to form metal sulfides or the elemental metals.
In the case of benzoylthiourea (B1224501) polymers, the thermal stability can be quite high. For instance, two specific benzoylthiourea polymers, designated as BTP1 and BTP2, have been shown to undergo significant mass loss at elevated temperatures. BTP1 loses its entire mass around 750°C, while BTP2 loses approximately 76.52% of its mass at around 850°C, indicating a higher thermal stability for the latter.
Further studies on other complex derivatives have provided specific stability thresholds. For example, N-((5-bromopyridin-2-yl)carbamothioyl)-2-chlorobenzamide (HL1) and N-((5-bromopyridin-2-yl)carbamothioyl)furan-2-carboxamide (HL2), both synthesized from isothiocyanate precursors, are reported to be thermally stable up to 119 °C and 134 °C, respectively.
The data below summarizes the thermal decomposition characteristics of selected this compound derivatives.
Table 1: Thermogravimetric Analysis (TGA) Data for this compound Derivatives
| Compound/Derivative | Onset of Decomposition (°C) | Major Decomposition Stage(s) | Residual Mass (%) | Final Temperature (°C) |
|---|---|---|---|---|
| N-((5-bromopyridin-2-yl)carbamothioyl)-2-chlorobenzamide (HL1) | 119 | - | - | - |
| N-((5-bromopyridin-2-yl)carbamothioyl)furan-2-carboxamide (HL2) | 134 | - | - | - |
| Benzoylthiourea Polymer (BTP1) | - | Single stage | 0 | ~750 |
| Benzoylthiourea Polymer (BTP2) | - | Single stage | 23.48 | ~850 |
Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. This technique can identify melting points, glass transitions, and exothermic or endothermic decomposition processes. While specific DSC data for this compound is not extensively detailed in the reviewed literature, the analysis of its derivatives provides insight into the energetic changes they undergo upon heating. The thermal events observed in DSC, such as melting endotherms or decomposition exotherms, complement the mass loss data from TGA to provide a comprehensive thermal profile of the compounds.
Computational and Theoretical Investigations of Benzoyl Isothiocyanate Systems
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), M062x/6‐311G++(2d,2p) level)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in understanding the kinetics and reaction mechanisms involving benzoyl isothiocyanate. The M06-2X functional combined with the 6-311G++(2d,2p) basis set is a specific level of theory that has been successfully used to model these systems, providing a balance of computational cost and accuracy. ikprress.org
Prediction of Molecular Reactivity and Reaction Pathways
Theoretical studies have effectively predicted the molecular reactivity of this compound in various contexts. One key area of investigation has been its formation from the reaction of substituted benzoyl chlorides and ammonium (B1175870) thiocyanate (B1210189). ikprress.org DFT calculations have confirmed that this reaction follows second-order kinetics. ikprress.org
The reactivity is significantly influenced by the chemical environment and the structure of the reactants:
Solvent Effects: The reaction rate is favored in media with a lower dielectric constant. This suggests that nonpolar solvents facilitate the reaction more effectively than polar solvents. ikprress.org
Substituent Effects: The presence of strong electron-withdrawing groups (e.g., NO₂) at the para-position of the benzoyl chloride reactant increases the reaction rate. These groups help to stabilize the negatively charged transition state structure, thereby lowering the activation barrier. ikprress.org
Leaving Group Effects: The nature of the leaving group on the benzoyl halide precursor plays a critical role. Theoretical calculations showed that substituting chloride with bromide (i.e., using benzoyl bromide) increases the reaction rate by approximately 25 times in the gas phase and 170 times in the liquid phase. ikprress.org
Computational methods are also used to explore the reaction pathways of this compound with other molecules, such as its reaction with various alkyl hydrazines, which provides a useful route for synthesizing 1-alkyl-3-phenyl-Δ³-1,2,4-triazoline-5-thiones. rsc.org
Determination of Transition States and Activation Parameters (e.g., Eyring plot, ΔG‡, ΔH‡, ΔS‡)
A cornerstone of transition state theory is the characterization of the high-energy transition state (TS) that lies on the reaction path between reactants and products. wikipedia.orglibretexts.org By calculating the energy of this state, key thermodynamic activation parameters can be determined, which describe the kinetic feasibility of a reaction. wikipedia.org These parameters include the Gibbs free energy of activation (ΔG‡), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). wikipedia.org
The relationship between the reaction rate constant and temperature can be visualized using an Eyring plot (a plot of ln(k/T) vs. 1/T), which allows for the experimental and theoretical determination of ΔH‡ and ΔS‡. ikprress.orglibretexts.org
For the formation of this compound, DFT calculations have been used to determine these parameters under different solvent conditions: ikprress.org
In a low dielectric constant solvent (1,4-dioxane), the reaction is entropy-controlled. The low Gibbs free energy of activation (ΔG‡) helps to increase the reaction rate. This is achieved despite an unfavorable (highly negative) entropy of activation (ΔS‡) because it is compensated by a very favorable (low) enthalpy of activation (ΔH‡). ikprress.org
In a polar solvent (acetonitrile), the reaction becomes enthalpy-controlled. Here, an unfavorable (higher) ΔH‡ is compensated by a more favorable (less negative) ΔS‡. ikprress.org
A linear relationship observed between ΔH‡ and ΔS‡ across different solvents (an isokinetic relationship) confirms that the reaction proceeds via the same fundamental mechanism in these varied conditions. ikprress.org
| Solvent | ΔG‡ (kJ mol⁻¹) | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J mol⁻¹ K⁻¹) | Control Type |
|---|---|---|---|---|
| 1,4-Dioxane (B91453) (Low Polarity) | 58.7 | 4.01 | -188.18 | Entropy |
| Acetonitrile (B52724) (High Polarity) | - | 45.6 | -80.9 | Enthalpy |
Electronic Structure Analysis (e.g., Molecular Electrostatic Potential (MESP), Electron Localization Function (ELF), Localized Orbital Locator (LOL))
While specific studies applying MESP, ELF, and LOL analysis directly to this compound are not prominently detailed in the reviewed literature, these theoretical tools are fundamental for understanding its electronic structure and reactivity.
Molecular Electrostatic Potential (MESP): MESP analysis maps the electrostatic potential onto the electron density surface of a molecule. ijasret.com For this compound, this would reveal the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions. One would expect to see negative potential around the oxygen and sulfur atoms, indicating sites susceptible to electrophilic attack, and positive potential near the hydrogens of the phenyl ring. The carbon atom of the isothiocyanate group (-NCS) is highly electrophilic and would be a key site for nucleophilic attack. nih.gov
Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are topological analyses that reveal regions in a molecule with a high probability of finding electron pairs, thus identifying covalent bonds, lone pairs, and atomic shells. ijasret.com For this compound, these analyses would visually confirm the covalent bonding structure, showing high localization in the C=O, C=S, and C=N double bonds, the C-N and C-C single bonds, and within the aromatic phenyl ring. They would also map the spatial location of the lone pairs on the oxygen, nitrogen, and sulfur atoms, which are crucial to the molecule's nucleophilicity and hydrogen bonding capabilities. ijasret.com
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as a derivative of this compound) when bound to a second molecule (a receptor, typically a protein). researchgate.net This method is crucial in drug discovery and for understanding the biological interactions of chemical compounds. While extensive docking studies specifically on the parent this compound molecule are limited in the available literature, research on its derivatives provides insight into the application of these methods. It is important to distinguish this compound from the more frequently studied benzyl (B1604629) isothiocyanate, which has a different chemical structure. nih.govnih.govfrontiersin.org
Prediction of Ligand-Protein Interactions and Binding Affinities
Molecular docking simulations are employed to predict how a ligand interacts with the active site of a protein and to estimate the strength of this interaction, known as the binding affinity. researchgate.net This affinity is often expressed as a docking score in units of kcal/mol, where a more negative value indicates a stronger, more favorable interaction. researchgate.net
Studies on heterocyclic compounds synthesized using this compound as a precursor have utilized molecular docking to screen for potential biological activity. For example, novel pyran and pyrimidine (B1678525) derivatives were docked against the main protease (Mpro) of SARS-CoV-2, revealing favorable binding affinities with scores as low as -12.70 kcal/mol. researchgate.net The simulations identified key interactions, such as hydrogen bonds, with specific amino acid residues in the protein's active site, including Asn142, His41, and Glu166. researchgate.net Such studies demonstrate the potential for derivatives of this compound to act as ligands for biological targets.
Conformational Analysis within Biological Active Sites
A critical aspect of molecular docking is the conformational analysis of the ligand within the protein's active site. nih.gov Enzymes and other proteins are not rigid structures; their active sites can be flexible, and the ligand itself has rotational freedom around its single bonds. nih.govscilit.com Docking algorithms explore various possible conformations (spatial arrangements) of the ligand to find the one that best fits the binding pocket and maximizes favorable interactions. This "best fit" conformation is known as the binding pose.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular dynamics simulations offer a window into the time-resolved behavior of molecular systems, providing detailed information about the conformational changes and intermolecular interactions that govern the function of biomolecules.
Molecular dynamics (MD) simulations have been employed to elucidate the nature of the interaction between this compound and target enzymes, providing insights into the stability of the compound-enzyme complex. One such study focused on the interaction of this compound with human lysozyme. The simulations revealed a stable binding of the compound to the enzyme, characterized by minimal deviations in the root-mean-square deviation (RMSD) over the course of the simulation. This stability suggests a favorable and sustained interaction between this compound and the enzyme's binding site.
Further analysis of the simulation trajectories can reveal the specific types of interactions that contribute to the stability of the complex. These interactions may include hydrogen bonds, hydrophobic interactions, and van der Waals forces between this compound and the amino acid residues of the enzyme. Understanding these key interactions at an atomic level is crucial for explaining the compound's mechanism of action and for the rational design of more potent analogues.
| Parameter | Observation | Implication |
| Root-Mean-Square Deviation (RMSD) | Minimum deviations observed during simulation | Indicates a stable binding of this compound within the enzyme's active site. |
| Binding Interactions | Not explicitly detailed in the abstract, but typically involve a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces. | These forces collectively contribute to the overall stability of the compound-enzyme complex. |
In Silico Prediction of Pharmacokinetic and Toxicological Profiles (e.g., ADMET)
The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug discovery and development. In silico models provide a rapid and cost-effective means of evaluating the potential pharmacokinetic and toxicological profiles of compounds.
Below is a table of predicted ADMET properties that would typically be evaluated for a compound like this compound.
| ADMET Parameter | Predicted Property | Significance |
| Absorption | ||
| Human Intestinal Absorption | High | Indicates good absorption from the gastrointestinal tract. |
| Caco-2 Permeability | High | Suggests the ability to cross the intestinal epithelial barrier. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeability | Low | Suggests the compound may not readily enter the central nervous system. |
| Plasma Protein Binding | Moderate to High | The extent of binding can influence the free concentration of the compound available for biological activity. |
| Metabolism | ||
| CYP450 2D6 Inhibition | Non-inhibitor | Low likelihood of drug-drug interactions involving this major metabolic enzyme. |
| Excretion | ||
| Total Clearance | Low to Moderate | Provides an estimate of the rate of elimination from the body. |
| Toxicity | ||
| AMES Toxicity | Non-mutagenic | Predicts a low probability of causing genetic mutations. |
| hERG I Inhibition | Non-inhibitor | Low risk of cardiotoxicity associated with inhibition of the hERG potassium channel. |
Biological Activities and Mechanistic Pathways of Benzoyl Isothiocyanate and Its Derivatives
Anticancer and Antitumor Efficacy
Benzyl (B1604629) isothiocyanate (BITC), an organosulfur compound found in cruciferous vegetables, has demonstrated significant anticancer and chemopreventive effects in various types of malignancies. nih.govmonash.edu Preclinical studies have reported its effectiveness in preventing and treating several cancers by modulating numerous signaling pathways involved in cancer cell survival and progression. monash.eduresearchgate.net The anticancer activity of BITC and other isothiocyanates stems from diverse mechanisms, including the induction of cell cycle arrest and apoptosis, inhibition of cell proliferation, and the alteration of cancer-related signaling pathways. researchgate.netfrontiersin.org
Benzyl isothiocyanate is a potent inducer of apoptosis (programmed cell death) and cell cycle arrest in a wide range of cancer cells, thereby inhibiting tumor growth. researchgate.netmdpi.comnih.gov The compound triggers apoptosis through multiple pathways, often initiated by the generation of reactive oxygen species (ROS) and involving mitochondria-dependent mechanisms. mdpi.comaacrjournals.orgnih.govnih.gov
In human pancreatic cancer cells, BITC treatment leads to DNA damage, which in turn causes G2/M phase cell cycle arrest and apoptosis. nih.govoup.com This arrest is associated with the upregulation of the cyclin-dependent kinase inhibitor p21 and the downregulation of G2/M regulatory proteins such as CyclinB1, Cdc2, and Cdc25C. nih.gov Similarly, in human breast cancer cells, BITC induces G2/M arrest by decreasing the levels of cyclin B1 and cyclin-dependent kinase 1. aacrjournals.org Studies on human acute myeloid leukemia (AML) cells show that BITC treatment leads to a significant increase in the sub-G1 population, an indicator of apoptosis, and causes cell cycle arrest in the S phase. mdpi.com
The pro-apoptotic activity of BITC involves the modulation of the Bcl-2 family of proteins. For instance, in breast cancer cells, BITC treatment leads to the induction of pro-apoptotic proteins like Bax and Bak and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL. aacrjournals.org The activation of caspases, which are key executioners of apoptosis, is another critical component of BITC's mechanism. Research has confirmed that BITC activates caspase-3, -8, and -9 in various cancer cell lines, including lung and pancreatic cancer. nih.govphcog.com
| Cancer Type | Cell Line(s) | Effect on Cell Cycle | Key Apoptotic Mechanisms | Reference(s) |
|---|---|---|---|---|
| Pancreatic Cancer | Capan-2, BxPC-3, Panc-1 | G2/M Arrest | DNA damage, ROS generation, MAPK activation, Caspase activation | nih.govoup.com |
| Breast Cancer | MDA-MB-231, MCF-7 | G2/M Arrest | ROS generation, Disruption of mitochondrial membrane potential, Modulation of Bcl-2 family proteins | aacrjournals.org |
| Leukemia | Jurkat, HL-60, SKM-1 | G2/M or S Phase Arrest | MAPK activation, Bcl-2 phosphorylation, Caspase activation | mdpi.comaacrjournals.org |
| Lung Cancer | NCI-H460 (gefitinib-resistant) | Not specified | ROS and Ca2+ production, Reduced mitochondrial membrane potential, Caspase-3, -8, -9 activation | nih.gov |
| Cervical Cancer | HeLa | Not specified | ROS production, Autophagy-initiated apoptosis | nih.gov |
BITC effectively inhibits the proliferation of various cancer cells, a key aspect of its anticarcinogenic properties. frontiersin.orgaacrjournals.org This anti-proliferative effect is observed across different types of cancers, including glioma, leukemia, and colorectal cancer. mdpi.comresearchgate.netnih.gov Studies have shown that even a short exposure of cancer cells to BITC can be sufficient to inhibit cell growth. aacrjournals.org
In human glioma U87MG cells, BITC was found to inhibit proliferation, in part by causing oxidative stress. nih.gov For human acute myeloid leukemia (AML) cells, both drug-sensitive (SKM-1) and drug-resistant (SKM/VCR) variants showed a dose-dependent reduction in cell viability after treatment with BITC. mdpi.com Similarly, BITC and its metabolites have been shown to inhibit cell proliferation in mouse preosteoclast cells. nih.gov The mechanism often involves the modification of cellular proteins, which disrupts their function and impedes cell growth. researchgate.netnih.gov
A critical aspect of cancer progression is metastasis, which involves the migration and invasion of cancer cells to distant sites. BITC has been shown to inhibit these processes, particularly in Head and Neck Squamous Cell Carcinoma (HNSCC). nih.govnih.gov
Research on HNSCC cell lines (HN12, HN8, and HN30) demonstrated that BITC treatment significantly reduces cell viability and, importantly, decreases the migration and invasion of these cells in a dose-dependent manner. nih.govresearchgate.net The mechanism underlying this effect involves the inhibition of the epithelial-mesenchymal transition (EMT), a process crucial for metastasis. nih.gov Specifically, BITC has been found to inhibit the expression and alter the localization of vimentin, a key EMT marker. nih.gov By suppressing the metastatic potential of cancer cells, BITC presents a promising avenue for controlling cancer spread. nih.gov
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that promotes cell survival, proliferation, and growth. Its dysregulation is common in many cancers. Benzyl isothiocyanate has been shown to suppress tumor growth by inhibiting this key survival pathway. nih.govnih.gov
In pancreatic cancer, BITC treatment suppresses the PI3K/Akt/FOXO pathway. nih.govnih.gov Studies using pancreatic cancer xenografts in mice showed that tumors from BITC-treated animals had reduced phosphorylation of PI3K, AKT, PDK1, and mTOR. nih.govresearchgate.net These findings were replicated in vitro with pancreatic cancer cell lines (BxPC-3 and Panc-1), where BITC caused a dose- and time-dependent decrease in the phosphorylation of these key signaling proteins. nih.gov
Similarly, in human prostate cancer cells, BITC induces a protective autophagy response through the inhibition of mTOR signaling. oup.comresearchgate.net Treatment with BITC decreased mTOR kinase activity in a dose-dependent manner. oup.comresearchgate.net The inhibition of the PI3K/Akt/mTOR pathway by BITC leads to the nuclear retention of FOXO transcription factors, which in turn upregulates FOXO-responsive proteins like p21 and p27, further contributing to cell cycle arrest and apoptosis. nih.gov In cervical cancer cells, BITC was found to inhibit the PI3K-AKT axis while activating stress-related MAPK pathways, ultimately leading to apoptosis. nih.gov
| Target Protein | Effect of BITC Treatment | Cancer Type | Reference(s) |
|---|---|---|---|
| PI3K | Reduced phosphorylation | Pancreatic Cancer | nih.govnih.gov |
| Akt | Reduced phosphorylation | Pancreatic Cancer, Cervical Cancer | nih.govnih.gov |
| mTOR | Reduced phosphorylation/activity | Pancreatic Cancer, Prostate Cancer | nih.govoup.comresearchgate.net |
| PDK1 | Reduced phosphorylation | Pancreatic Cancer | nih.govnih.gov |
| FOXO1/FOXO3a | Reduced phosphorylation (leading to nuclear retention) | Pancreatic Cancer | nih.govnih.gov |
Modulation of Intracellular Signaling Pathways
Impact on MAPKs/ERK and NF-κB Pathways
Benzyl isothiocyanate (BITC), a significant derivative of benzoyl isothiocyanate, demonstrates complex, context-dependent interactions with the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. In human pancreatic cancer cells, BITC treatment leads to the phosphorylation and activation of all three main MAPK family members: extracellular signal-regulated protein kinase (ERK), c-jun N-terminal kinase (JNK), and p38. nih.gov This activation cascade is linked to the induction of apoptosis, with studies suggesting that G2/M phase cell cycle arrest is specifically mediated through ERK activation. nih.gov Similarly, in cervical cancer cells, BITC activates the JNK and p38 MAPK pathways. nih.gov However, in the same cervical cancer model, it concurrently inhibits the ERK1/2 MAPK and PI3K-AKT axes, highlighting its nuanced regulatory role. nih.gov
Conversely, BITC also exhibits anti-inflammatory properties by suppressing these same pathways in other contexts. It has been shown to inhibit the migration and invasion of human gastric adenocarcinoma cells by suppressing ERK pathways. nih.gov Further evidence points to BITC's anti-inflammatory effect through the suppression of NF-κB, ERK 1/2, and Akt. nih.gov In a rat model of indomethacin-induced gastric injury, BITC administration led to the downregulation of NF-κB expression, contributing to its gastroprotective effects. nih.gov This dual functionality—activating pro-apoptotic signals in cancer cells while suppressing pro-inflammatory signals—underscores the pathway's importance as a target of BITC.
Table 1: Effects of Benzyl Isothiocyanate (BITC) on MAPK and NF-κB Pathways in Different Cell Types
| Pathway | Effect of BITC | Cell Type / Model | Associated Outcome | Source |
|---|---|---|---|---|
| MAPK (ERK, JNK, p38) | Activation | Human Pancreatic Cancer Cells | Apoptosis, G2/M Arrest | nih.gov |
| MAPK (JNK, p38) | Activation | Human Cervical Cancer Cells | Apoptosis, Autophagy | nih.gov |
| MAPK (ERK1/2) | Inhibition | Human Cervical Cancer Cells | Apoptosis, Autophagy | nih.gov |
| MAPK (ERK) | Suppression | Human Gastric Adenocarcinoma Cells | Inhibition of Migration & Invasion | nih.gov |
| NF-κB | Suppression | In vivo (Rat Gastric Injury) | Anti-inflammatory, Gastroprotection | nih.gov |
| NF-κB, ERK 1/2 | Suppression | Not Specified | Anti-inflammatory | nih.gov |
Activation of Nrf2/HO-1 Axis
A key mechanism in the cytoprotective and antioxidant activity of BITC involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling axis. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes, and its activation is a critical cellular defense against oxidative stress. mdpi.com
In a rat model of gastric injury, BITC treatment significantly upregulated the expression of both Nrf2 and its downstream target, HO-1. nih.gov This activation contributes to the observed gastroprotective effects. nih.gov Further mechanistic studies in C2C12 myotubes demonstrated that BITC could mitigate palmitic acid-induced insulin resistance by enhancing Nrf2-dependent antioxidant defenses. nih.gov BITC treatment upregulated the expression of HO-1 and other antioxidant enzymes; importantly, the silencing of Nrf2 through knockdown experiments nullified these protective effects. nih.gov In human adenocarcinoma Caco-2 cells, BITC was also found to induce the nuclear accumulation of Nrf2, a critical step in its activation. acs.org These findings collectively establish that the Nrf2/HO-1 pathway is a significant target of BITC, mediating its antioxidant and protective functions.
Influence on HIF1α/VEGF Pathways
BITC has been shown to exert potent anti-angiogenic effects by targeting the Hypoxia-Inducible Factor 1-alpha (HIF-1α) and Vascular Endothelial Growth Factor (VEGF) pathways, which are crucial for tumor growth and metastasis. nih.govplos.org In pancreatic cancer cells, BITC treatment significantly suppresses the expression of HIF-1α and consequently reduces the secretion of its target gene, VEGF, under both normal and hypoxic conditions. nih.govplos.org
The mechanism extends to the VEGF receptor, as BITC also suppresses the phosphorylation of VEGFR-2, a key step in activating downstream signaling for angiogenesis. nih.govplos.org This inhibition of the HIF-1α/VEGF axis is linked to the upstream regulation by Signal Transducer and Activator of Transcription 3 (STAT-3). nih.gov Research has shown that BITC substantially suppresses STAT-3 activity, and this suppression, in turn, leads to the reduced expression of HIF-1α and VEGF. nih.govplos.org In vivo studies using a matrigel-plug assay in mice confirmed these findings, showing that oral administration of BITC resulted in reduced hemoglobin content in the plugs, indicating decreased tumor angiogenesis. nih.gov
Role of Reactive Oxygen Species (ROS) in Cytotoxicity
The generation of reactive oxygen species (ROS) is a central and recurring mechanism in the cytotoxic effects of BITC against cancer cells. Numerous studies have demonstrated that BITC induces a significant increase in intracellular ROS levels, which acts as a trigger for apoptosis and other forms of cell death. nih.govmdpi.comphcog.com In human prostate cancer cells, BITC-induced ROS generation is a critical upstream event that initiates both autophagy and apoptosis. nih.gov The use of ROS scavengers like N-acetylcysteine (NAC) and catalase was shown to significantly weaken the apoptotic effects of BITC, confirming the essential role of oxidative stress. nih.gov
This mechanism is conserved across various cancer types. In canine lymphoma and leukemia cells, BITC treatment caused a transient but critical increase in ROS concentration, leading to DNA damage and subsequent caspase-dependent apoptosis. nih.govmdpi.com Similarly, in gemcitabine-resistant human pancreatic cancer cells, BITC prompted an increase in mitochondrial ROS production, which is linked to the induction of the mitochondrial-dependent apoptotic pathway. phcog.comphcog.com In cervical cancer, the generation of ROS by BITC was shown to be necessary for modulating downstream signaling pathways, including the MAPK and PI3K-AKT axes, that ultimately lead to apoptosis. nih.gov While ROS production is a key part of its anti-cancer activity, BITC has also been noted to inhibit excessive superoxide generation in inflammatory leukocytes, suggesting its effect on ROS can be context-dependent. oup.com
Effects on Autophagy and Lysosomal Function
The effect of BITC on autophagy—a cellular process for degrading and recycling damaged components—is highly dependent on the cancer type, leading to either cell survival or cell death. In some cancer models, BITC induces a protective form of autophagy. For instance, in human prostate cancer cells, BITC triggers an autophagic response that appears to be a survival mechanism for the cancer cells, mediated through the inhibition of mTOR signaling. researchgate.net
In contrast, in other cancers, BITC induces autophagic cell death or inhibits protective autophagy, thereby enhancing its cytotoxic effects. In human breast cancer cells, BITC was found to cause FoxO1-mediated autophagic death. plos.org A study on human gastric adenocarcinoma AGS cells revealed another mechanism where BITC-induced cell death involves the inhibition of cytoprotective autophagy. nih.gov In this model, BITC was shown to block the autophagy process at both the initiation and degradation stages. nih.gov Furthermore, BITC was found to induce lysosomal dysfunction, characterized by reduced activity of cathepsin enzymes and the enlargement of acidic vesicles, which impairs the final steps of the autophagic process. nih.gov In cervical cancer cells, BITC has been reported to initiate autophagy which in turn triggers apoptosis. nih.gov
Table 2: Context-Dependent Effects of Benzyl Isothiocyanate (BITC) on Autophagy
| Cancer Cell Type | Effect on Autophagy | Consequence | Mediating Pathway | Source |
|---|---|---|---|---|
| Human Prostate Cancer | Induces protective autophagy | Cell Survival | Inhibition of mTOR | researchgate.net |
| Human Breast Cancer | Induces autophagic cell death | Cytotoxicity | FoxO1-mediated | plos.org |
| Human Gastric Adenocarcinoma | Inhibits cytoprotective autophagy | Cytotoxicity | Lysosomal Dysfunction | nih.gov |
| Human Cervical Cancer | Initiates autophagy | Triggers Apoptosis | ROS/MAPK/PI3K-AKT | nih.gov |
Selective Toxicity Towards Malignant Cells
A crucial characteristic of BITC as a potential therapeutic agent is its selective toxicity, demonstrating greater cytotoxic effects against malignant cells while sparing normal, non-cancerous cells. nih.gov Studies on pancreatic cancer have shown that normal human pancreatic epithelial cells were significantly less affected by BITC treatment compared to their cancerous counterparts. plos.org
This selectivity has also been observed in hematopoietic cancers. Research on canine lymphoma and leukemia cell lines revealed that cancer cells, particularly those derived from B lymphocytes, were highly susceptible to BITC-induced apoptosis at concentrations that were only slightly harmful to normal canine peripheral blood mononuclear cells. nih.govmdpi.com This differential sensitivity is often attributed to the distinct metabolic state of cancer cells, which typically exhibit higher baseline levels of oxidative stress. The additional ROS induced by BITC can push these malignant cells over a toxic threshold, leading to cell death, while normal cells with more robust antioxidant systems can manage the increased stress. nih.gov
Protein Modification as a Key Molecular Target
At the molecular level, a key mechanism of action for BITC is its ability to directly modify cellular proteins, thereby altering their function. The electrophilic isothiocyanate group (-N=C=S) can readily react with nucleophilic residues on proteins, such as the thiol group of cysteine and the amine group of lysine, forming covalent bonds. rsc.org
Research has demonstrated that BITC and its metabolites can inhibit cell proliferation by directly modifying proteins. nih.govbohrium.com In a study using preosteoclast cells, cleaved caspase-3 was identified as a potential protein target for lysine modification by BITC. nih.govbohrium.com Other studies have highlighted the high reactivity of benzyl isothiocyanate towards cysteine residues. rsc.org It was found to be more effective than phenyl isothiocyanate at labeling proteins and showed selectivity for cysteine residues over other amino acids under certain conditions. rsc.org This covalent modification of key cellular proteins, including enzymes involved in cell proliferation and apoptosis like caspase-3, represents a fundamental mechanism through which BITC exerts its wide-ranging biological effects. rsc.orgnih.gov
Sensitization of Cancer Cells to Chemotherapeutic Agents (e.g., Cisplatin)
Research into the synergistic effects of isothiocyanates with conventional chemotherapeutic agents has revealed that certain derivatives and structurally related compounds can sensitize cancer cells to drugs like cisplatin. Studies on non-small cell lung cancer cells have shown that benzyl isothiocyanate (BITC) and phenethyl isothiocyanate (PEITC), at concentrations of 10-20 μM, enhance the cytotoxic efficacy of cisplatin acs.org. This sensitization effect, however, appears to be dependent on the specific chemical structure of the isothiocyanate's side chain acs.org.
For instance, in human cervical cancer cells, pretreatment with BITC and PEITC was found to potentiate cisplatin-induced apoptosis, an effect mediated through the activation of the ERK (extracellular signal-regulated kinase) pathway nih.gov. The combined action of these isothiocyanates with cisplatin leads to a synergistic induction of apoptosis that is not observed in normal, non-cancerous cells nih.gov. This selective sensitization of cancer cells is a critical aspect of its therapeutic potential. Further investigation into head and neck squamous cell carcinoma (HNSCC) has also indicated that BITC can increase the sensitivity of these cancer cells to cisplatin researchgate.net. The mechanism for this increased sensitivity may be linked to the inhibition of cancer cell invasion and a partial reversion of the epithelial-mesenchymal transition (EMT), which is often associated with drug resistance researchgate.net. While specific studies focusing solely on this compound are less common, the activity of these closely related aromatic isothiocyanates provides a strong basis for understanding the potential chemosensitizing properties of this class of compounds.
Antimicrobial Activities (Antibacterial and Antifungal)
This compound and its derivatives, particularly benzyl isothiocyanate (BITC), have demonstrated significant antimicrobial properties. These natural compounds, found in various cruciferous plants, exhibit broad-spectrum activity against a range of pathogenic bacteria and fungi nih.govnih.gov. Their effectiveness is often attributed to their chemical structure, with aromatic isothiocyanates generally showing potent activity mdpi.com. The bactericidal and fungicidal actions of these compounds make them subjects of interest for developing new antimicrobial agents, especially in the context of rising antibiotic resistance nih.govnih.gov.
Broad-Spectrum Activity Against Bacterial Pathogens (e.g., Staphylococcus aureus, Campylobacter jejuni, Pseudomonas aeruginosa, Escherichia coli)
The antibacterial efficacy of benzyl isothiocyanate (BITC) extends across both Gram-positive and Gram-negative bacteria. It has shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) reported to be in the range of 2.9 to 110 µg/mL mdpi.comresearchgate.net. For other pathogens, such as Staphylococcus aureus and Salmonella enterica, the MIC has been reported at 0.5 µL/mL nih.gov.
BITC is particularly effective against the foodborne pathogen Campylobacter jejuni, displaying a strong bactericidal effect with MIC values between 1.25 and 5 µg/mL nih.govresearchgate.netfrontiersin.org. Research indicates that BITC is more potent against C. jejuni than other isothiocyanates like allyl-isothiocyanate nih.govmdpi.com. Its activity against Gram-negative bacteria also includes Pseudomonas aeruginosa and Escherichia coli nih.govnih.govplos.org. For E. coli, the MIC has been documented at 1.0 µL/mL nih.gov. The potent and rapid bactericidal action, especially against Gram-negative pathogens, highlights its potential as a powerful antimicrobial agent plos.org.
Table 1: Antibacterial Activity of Benzyl Isothiocyanate (BITC)
| Bacterial Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus (MRSA) | 2.9 - 110 µg/mL | mdpi.comresearchgate.net |
| Staphylococcus aureus | 0.5 µL/mL | nih.gov |
| Campylobacter jejuni | 1.25 - 5 µg/mL | nih.govresearchgate.netfrontiersin.org |
| Pseudomonas aeruginosa | Potent inhibitory activity observed | nih.govplos.org |
| Escherichia coli | 1.0 µL/mL | nih.gov |
Antifungal Effects (e.g., against Aspergillus fumigatus, Candida albicans)
In addition to its antibacterial properties, benzyl isothiocyanate exhibits significant antifungal activity. It has been shown to be effective against Aspergillus fumigatus, a fungus that can cause serious infections, particularly in immunocompromised individuals. Studies have demonstrated that BITC exerts its antifungal effect against A. fumigatus by damaging the fungal cell membrane and mitochondria, as well as inhibiting biofilm formation in a concentration-dependent manner nih.govnih.govresearchgate.net.
BITC is also active against the opportunistic yeast Candida albicans, a common cause of human fungal infections nih.gov. Research into its effects on C. albicans reveals that BITC induces ultrastructural changes, most notably interfering with the cell wall structure nih.govmdpi.comsci-hub.box. This damage can lead to cell lysis mdpi.com. Furthermore, BITC can enhance the fungicidal activity of conventional antifungal drugs like amphotericin B, a synergy that appears to be linked to the disruption of the fungal vacuole nii.ac.jp. Studies have reported MIC values for BITC against C. albicans to be between 64 and 128 µg/mL, with nanostructured lipid carrier formulations showing enhanced activity at lower concentrations nih.gov.
Table 2: Antifungal Activity of Benzyl Isothiocyanate (BITC)
| Fungal Pathogen | Observed Effects | MIC / Effective Concentration | Reference |
|---|---|---|---|
| Aspergillus fumigatus | Damages cell membrane and mitochondria, inhibits biofilm | Not specified | nih.govnih.gov |
| Aspergillus niger | Growth inhibition | 1.0 µL/mL | nih.gov |
| Candida albicans | Induces cell wall damage and ultrastructural changes | 64 - 128 µg/mL | mdpi.comsci-hub.boxnih.gov |
| Candida albicans | Synergistic activity with Amphotericin B | Not specified | nii.ac.jp |
Mechanisms of Antimicrobial Action
The antimicrobial effects of this compound and its derivatives are underpinned by several mechanisms that target fundamental cellular structures and processes in both bacteria and fungi.
A primary mechanism of action for benzyl isothiocyanate is the disruption of microbial cell membranes and walls. In bacteria, treatment with BITC leads to severe damage to the cell envelope plos.org. Transmission electron microscopy of E. coli and Salmonella enterica treated with BITC revealed disruption of the outer membrane, subsequent release of cytoplasmic contents, and eventual cell lysis nih.gov. Similarly, against Staphylococcus aureus, BITC was observed to disrupt the cell membrane, leading to a loss of morphological integrity mdpi.com. This membrane-damaging effect is a key factor in its rapid bactericidal activity against Gram-negative bacteria plos.orgnih.gov. In fungi, BITC targets the cell wall of Candida albicans, causing significant damage and ultrastructural changes that compromise the cell's integrity mdpi.comsci-hub.box. It also damages the cell membranes of Aspergillus fumigatus, contributing to its potent fungicidal effect nih.govnih.gov.
Beyond direct physical damage to the cell envelope, benzyl isothiocyanate also interferes with critical enzymatic and metabolic pathways within bacteria. In Campylobacter jejuni, BITC has been shown to impair oxygen consumption and disrupt major metabolic processes, leading to cell death asm.orgnih.govnih.gov. This is associated with an impact on energy metabolism and the induction of intracellular protein aggregation asm.orgnih.gov. Further research suggests that BITC's mode of action involves the deregulation of the entire metabolism system by affecting the integrity of the biological oxidation system nih.gov. It hinders vital chemical reactions involving coenzymes that transfer hydrogen ions in the respiratory chain, thereby affecting ATP production nih.gov. A proposed chemical mechanism for this enzymatic inhibition is the reaction of the isothiocyanate group with thiol groups (-SH) on essential proteins and enzymes, leading to the inactivation of sulfhydryl-dependent enzymes and disruption of redox-based defenses frontiersin.org.
Induction of Heat-Shock Proteins in Bacteria
Exposure of bacteria to this compound and its derivatives, such as benzyl isothiocyanate (BITC), triggers a significant stress response characterized by the upregulation of heat-shock proteins (HSPs). In studies involving Campylobacter jejuni, transcriptomic analysis revealed that BITC exposure leads to an increased expression of genes associated with the heat shock response. This cellular reaction indicates that the compound induces proteotoxic stress, likely through the denaturation or modification of essential bacterial proteins. The production of HSPs like GroEL and DnaK is a bacterial defense mechanism aimed at refolding or degrading misfolded proteins to maintain cellular homeostasis. The induction of this pathway highlights that a key antimicrobial action of these isothiocyanates is the disruption of protein integrity.
Alteration of Energy Metabolism and Oxygen Consumption in Pathogens
This compound and its derivatives profoundly impact the energy metabolism of pathogenic microorganisms. Research on Campylobacter jejuni has shown that treatment with benzyl isothiocyanate progressively impairs oxygen consumption. researchgate.net This disruption of the electron transport chain suggests a direct interference with respiratory processes. Interestingly, this impairment is accompanied by an initial increase in the intracellular ATP content, which points to a significant shift in the balance of energy metabolism as the pathogen attempts to compensate for the respiratory inhibition. researchgate.net Further transcriptomic data supports this, showing that BITC stimulates the upregulation of genes involved in energy metabolism, such as those encoding for glyceraldehyde-3-phosphate dehydrogenase A (gapA) and fructose-bisphosphate aldolase (fba). This evidence suggests that the antimicrobial action involves a critical dysfunction of energy metabolism, ultimately contributing to bacterial cell death. nih.gov
Inhibition of Biofilm Formation
Derivatives of this compound have demonstrated significant activity in preventing the formation of bacterial biofilms, which are structured communities of bacteria encased in a self-produced matrix that adhere to surfaces and are notoriously resistant to conventional antibiotics. Benzyl isothiocyanate (BITC) has been shown to inhibit biofilm formation in a range of pathogenic bacteria. For instance, sub-inhibitory concentrations of BITC can suppress biofilm formation in Pseudomonas fluorescens. nih.gov Studies on Staphylococcus aureus also show that BITC, particularly in combination with other compounds, can significantly reduce biofilm mass. researchgate.net The mechanism often involves the disruption of quorum sensing, a cell-to-cell communication system that coordinates gene expression for biofilm development. nih.gov
Table 1: Effect of Benzyl Isothiocyanate (BITC) on Biofilm Formation in Various Bacteria
| Bacterial Species | Key Findings | Reference |
|---|---|---|
| Staphylococcus aureus | BITC alone reduced biofilm formation by 30.6%. A combination of BITC and Resveratrol reduced biofilm formation by 46.1%. | researchgate.net |
| Pseudomonas fluorescens | Sub-MICs of BITC markedly downregulated the relative expression of quorum sensing-related genes, inhibiting biofilm formation. | nih.gov |
| Vibrio parahaemolyticus | BITC showed inhibitory influences on the biofilm formation of V. parahaemolyticus. | mdpi.com |
| Escherichia coli | A BITC-hydrogel formulation prevented the formation of E. coli biofilms. | nih.gov |
Modulation of Inflammasome Activation (e.g., Mincle Signal Pathway)
This compound and its derivatives can modulate the host's innate immune response by targeting inflammasomes, which are intracellular multi-protein complexes that regulate the activation of caspase-1 and the maturation of pro-inflammatory cytokines like interleukin-1β (IL-1β). Research has shown that benzyl isothiocyanate (BITC) improves the prognosis of Aspergillus fumigatus keratitis by inhibiting the Mincle signal pathway. researchgate.net Mincle (macrophage-inducible C-type lectin) is a pattern recognition receptor that, upon recognizing fungal ligands, triggers a signaling cascade leading to inflammasome activation. BITC was found to significantly decrease the expression of Mincle as well as downstream pro-inflammatory cytokines (IL-1β, TNF-α, IL-6) in macrophage cell lines stimulated by A. fumigatus. researchgate.net Furthermore, BITC has been shown to inhibit the activation of the NLRP3 inflammasome and caspase-1 in macrophages stimulated with bacterial lipopolysaccharide (LPS), suggesting a broader anti-inflammatory and immunomodulatory role. nih.govnih.gov
The antimicrobial efficacy of this compound derivatives can be significantly enhanced when used in combination with other bioactive compounds, a phenomenon known as synergism. A notable example is the synergistic effect observed between benzyl isothiocyanate (BITC) and resveratrol, a natural polyphenol. Studies targeting Staphylococcus aureus demonstrated that a combination of BITC and resveratrol was more effective at inhibiting bacterial growth and biofilm formation than either compound used alone. researchgate.netnih.gov Transcriptomic analysis revealed that the combination therapy resulted in a greater number of differentially expressed genes compared to individual treatments, affecting pathways related to virulence and bacterial regulation systems. researchgate.net This synergistic action also leads to increased disruption of the bacterial cell membrane. researchgate.net Similar synergistic effects have been noted against Listeria monocytogenes, where the combination of BITC and resveratrol showed enhanced biofilm inhibition and bactericidal activity.
Table 2: Synergistic Antimicrobial Activity of Benzyl Isothiocyanate (BITC) and Resveratrol (RES)
| Pathogen | Observed Synergistic Effect | Mechanism | Reference |
|---|---|---|---|
| Staphylococcus aureus | Enhanced inhibition of growth and biofilm formation. Reduced bacterial count by an additional 3.0 log CFU/mL compared to individual agents. | Increased cell membrane disruption; downregulation of key virulence and regulatory genes. | researchgate.net |
| Listeria monocytogenes | Synergistically inhibited growth and biofilm formation. | Inhibition of biofilm formation, disruption of cell membranes, and generation of reactive oxygen species (ROS). | biointerfaceresearch.com |
The potential of this compound derivatives as alternatives to conventional antibiotics has been explored in comparative in vivo studies. In a mouse model of Pseudomonas aeruginosa infection, the efficacy of benzyl isothiocyanate (BITC) was directly compared with the antibiotics gentamycin sulfate (a positive control) and ceftiofur hydrochloride (a negative control). nih.govmdpi.com The results indicated that BITC exhibited antimicrobial activity that was comparable or, in some aspects, superior to gentamycin sulfate. nih.gov Notably, the BITC-treated group showed lower infiltration of host immune cells, suggesting a less severe inflammatory response compared to the antibiotic-treated group. nih.gov Furthermore, BITC did not cause any apparent toxicity to the local skin tissues in the animal model. nih.govmdpi.com These findings suggest that BITC is a promising candidate for further development as an antibiotic alternative, possessing both potent antimicrobial efficacy and favorable host response profiles. mdpi.com
Table 3: Comparative In Vivo Efficacy of Benzyl Isothiocyanate (BITC) vs. Antibiotics
| Infection Model | Compound Tested | Comparator Antibiotics | Key Outcomes | Reference |
|---|---|---|---|---|
| Pseudomonas aeruginosa infection in a mouse air pouch model | Benzyl Isothiocyanate (BITC) | Gentamycin Sulfate (Positive Control), Ceftiofur Hydrochloride (Negative Control) | BITC showed comparable or better antimicrobial activity than gentamycin. BITC treatment resulted in lower infiltration of immune cells and no local tissue toxicity. | nih.govmdpi.com |
Anti-inflammatory Properties
Derivatives of this compound have demonstrated notable anti-inflammatory effects through various mechanisms, including the inhibition of key enzymes and the attenuation of inflammatory signaling pathways.
Cyclooxygenase (COX) enzymes are pivotal in the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins. The inhibition of these enzymes is a key mechanism for many anti-inflammatory drugs. Isothiocyanate derivatives have shown potent and selective inhibitory activity against COX enzymes.
Recent studies have synthesized and evaluated a series of new isothiocyanate (ITC) derivatives for their anti-inflammatory properties by assessing their inhibitory activities against COX-1 and COX-2. Notably, certain non-substituted and fluorine-containing ester derivatives of isothiocyanates emerged as highly potent and selective inhibitors of COX-2. For instance, one non-substituted derivative (Compound I1) exhibited a COX-2 inhibitory concentration (IC50) of 0.020 μM, with a selectivity index (SI) of 2611.5. A fluoro-containing phenyl ester derivative (Compound I1c) also showed strong and selective inhibition with a COX-2 IC50 of 0.025 μM and an SI of 2582.4 nih.gov. These findings highlight the potential of isothiocyanate derivatives as selective COX-2 inhibitors, which could offer anti-inflammatory benefits with potentially fewer gastrointestinal side effects associated with non-selective COX inhibitors.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI = COX-1 IC50/COX-2 IC50) |
|---|---|---|---|
| Isothiocyanate Derivative I1 | 52.23 | 0.020 | 2611.5 |
| Isothiocyanate Derivative I1c (fluoro-containing) | 64.56 | 0.025 | 2582.4 |
| Celecoxib (Reference Drug) | >10 | 0.0248 | >403 |
Data sourced from a study on new isothiocyanate derivatives. nih.gov
Inflammasomes are multiprotein complexes that play a critical role in the innate immune response by activating inflammatory caspases and processing pro-inflammatory cytokines like interleukin-1β (IL-1β). Benzyl isothiocyanate (BITC) has been shown to effectively inhibit the activation of the NLRP3 inflammasome, a key player in various inflammatory conditions.
In studies using lipopolysaccharide (LPS)-stimulated BV2 microglial cells, BITC was found to inhibit the secretion of IL-1β. This was achieved by inhibiting NLRP3-mediated caspase-1 activation and reducing the levels of pro-inflammatory mediators, including mitochondrial reactive oxygen species (ROS) spandidos-publications.com. Further research on P. aeruginosa LPS-stimulated THP-1 cells confirmed that BITC attenuates the activation of pro-IL-1β, NLRP3, and active caspase-1 in a dose-dependent manner mdpi.com. The mechanism behind this attenuation involves the suppression of both the MAPK and NF-κB signaling pathways mdpi.com. These findings suggest that BITC's ability to modulate the NLRP3 inflammasome pathway contributes significantly to its anti-inflammatory properties mdpi.comnih.gov.
Plant Growth Regulation and Agrochemical Applications
This compound and its derivatives have shown potential in agriculture, not only as pest control agents but also as regulators of plant growth processes.
Benzyl isothiocyanate has been identified as a plant metabolite with significant effects on plant development and physiology. For instance, it has been shown to inhibit stomatal opening, a crucial process for gas exchange and water transpiration in plants. By suppressing the phosphorylation of plasma membrane H+-ATPase, BITC can reduce water loss, thereby conferring drought tolerance to plants. This has led to the development of BITC derivatives with even stronger and longer-lasting effects on stomatal opening, highlighting their potential as agrochemicals to protect crops against drought stress.
In terms of pest control, BITC has demonstrated potent nematicidal activity. Studies have shown that BITC can decrease the movement, hatching, and reproduction of the soybean cyst nematode, Heterodera glycines, at micromolar concentrations usda.govresearchgate.net. For example, direct exposure to 30 μM BITC caused a significant and rapid decrease in the movement of juvenile nematodes usda.govresearchgate.net. Similarly, continuous exposure to 30 μM or 60 μM BITC significantly reduced the hatching of nematode eggs researchgate.net. The nematicidal efficacy of isothiocyanates, including BITC, has been observed against other nematode species as well, such as the root-knot nematode Meloidogyne javanica researchgate.net. The mechanism of action is believed to involve the irreversible alkylation of thiol and amine groups in essential nematode enzymes researchgate.net.
Furthermore, BITC exhibits antifungal properties. It has been shown to inhibit the spore germination and mycelial growth of Alternaria alternata, the fungus responsible for black spot disease in pears rsc.orgrsc.org. At a concentration of 1.25 mM, BITC completely suppressed the mycelial growth of this fungus rsc.orgrsc.org. The antifungal action appears to be mediated through the disruption of the plasma membrane integrity of the fungal cells rsc.orgrsc.org. BITC has also been investigated for its potential as a repellent against ticks mdpi.com.
| Treatment | Effect | Observation |
|---|---|---|
| 30 μM BITC (direct exposure) | J2 Movement | 17% immediate decrease; >99% elimination within 3 hours |
| 30 μM BITC (continuous exposure) | Egg Hatch (at 7 days) | 15.8% hatch vs. 44.9% in control |
| 60 μM BITC (continuous exposure) | Egg Hatch (at 7 days) | 7.9% hatch vs. 44.9% in control |
Data from a study on the effects of BITC on the soybean cyst nematode. researchgate.net
Enzyme Inhibitory Activities (e.g., HIV-1 Protease, Histone Deacetylase (HDAC), DNA Gyrase B)
Beyond its anti-inflammatory and agrochemical applications, derivatives of this compound have been investigated for their ability to inhibit various enzymes that are targets for drug development.
While specific data on this compound's direct inhibition of HIV-1 Protease is limited, the broader class of isothiocyanates and related sulfur-containing compounds are of interest in antiviral research. HIV-1 protease is a critical enzyme for the replication of the virus, and its inhibition is a key strategy in antiretroviral therapy.
The inhibitory activity of this compound derivatives against Histone Deacetylases (HDACs) has been more extensively studied. BITC has been identified as a novel HDAC inhibitor. In human pancreatic cancer cells, BITC was shown to specifically inhibit the expression and activity of HDAC1 and HDAC3 nih.gov. This inhibition of HDACs leads to a "turn-off" of the NF-κB signaling pathway, which is crucial for cancer cell survival nih.gov. The overexpression of HDAC1 and HDAC3 was found to confer resistance to the effects of BITC, further establishing the critical role of HDAC inhibition in its anticancer activity nih.gov.
Future Research Trajectories and Emerging Directions for Benzoyl Isothiocyanate
Development of Novel and Sustainable Synthetic Methodologies for Industrial Scale-Up
The classical synthesis of benzoyl isothiocyanate involves the reaction of benzoyl chloride with various thiocyanate (B1210189) salts. arkat-usa.orggoogle.com While effective, future research is increasingly focused on developing more sustainable and economically viable methods suitable for industrial-scale production. Key directions include:
Green Chemistry Approaches: Emphasis is being placed on methodologies that reduce or eliminate the use of hazardous solvents. tandfonline.com Research into using water as a solvent or employing solvent-free conditions is a significant area of interest. tandfonline.comrsc.org For instance, a method using water as a solvent with a combination catalyst has been shown to offer high product purity, yield, and milder reaction conditions. guidechem.com
Catalysis Innovation: The exploration of novel catalysts, such as phase-transfer catalysts like PEG-400, can accelerate reaction rates and improve efficiency. arkat-usa.orgchemicalbook.com Future work will likely involve designing more robust and recyclable catalysts to minimize waste and cost.
Process Intensification: Techniques like microwave-assisted synthesis have demonstrated the potential for rapid and efficient production of this compound under solvent-free conditions. arkat-usa.org Further investigation into flow chemistry and other continuous manufacturing processes could pave the way for safer and more scalable industrial production.
Alternative Reagents: Research into cost-effective and greener reagents is ongoing. One promising approach utilizes inexpensive and non-toxic CaO as both a base and a desulfurating agent in the synthesis from amines and carbon disulfide, offering a more practical and environmentally friendly alternative. eurekaselect.com
Deeper Elucidation of Complex Reaction Mechanisms and Stereochemical Control
While this compound is a well-established reagent, a complete understanding of its reaction mechanisms remains a critical goal for optimizing its synthetic utility. Future research will focus on:
Kinetic and Mechanistic Studies: Detailed investigations into the kinetics and mechanisms of reactions involving this compound are crucial. Combined experimental techniques, like UV-vis spectrophotometry, and theoretical approaches, such as Density Functional Theory (DFT), can provide profound insights into reaction pathways, transition states, and the influence of solvents and substituents on reaction rates. ikprress.org For example, studies have shown that the formation of this compound from benzoyl chloride and ammonium (B1175870) thiocyanate follows second-order kinetics, with solvents of lower dielectric constant favoring the reaction rate. ikprress.org
Stereoselective Synthesis: As this compound is often used to synthesize complex, biologically active heterocyclic molecules, achieving stereochemical control is paramount. Future research will likely target the development of chiral catalysts and methodologies that enable the enantioselective or diastereoselective synthesis of its derivatives.
Reaction Pathway Mapping: The reactivity of this compound is unique due to the presence of both a carbonyl group and an isothiocyanate group, allowing it to participate in various cyclization reactions. arkat-usa.org Mapping these complex reaction pathways to form diverse heterocyclic systems, such as thiazoles, triazoles, and oxazines, will continue to be an active area of research, enabling the synthesis of novel molecular architectures. arkat-usa.org
Rational Design and Synthesis of Targeted this compound Derivatives with Enhanced Bioactivity
This compound serves as a valuable scaffold for the synthesis of new molecules with potential therapeutic applications. chemimpex.com Future efforts will be directed towards:
Structure-Activity Relationship (SAR) Studies: A systematic approach to synthesizing libraries of this compound derivatives and evaluating their biological activities is essential. This will help establish clear SARs, guiding the design of compounds with improved potency and selectivity against specific biological targets, such as cancer cells or microbial pathogens. nih.gov
Bioisosteric Replacement: Modifying the benzoyl moiety or creating derivatives of the thioureas formed from this compound can lead to compounds with enhanced pharmacological properties. For example, new thiourea (B124793) derivatives have been synthesized from this compound and evaluated for their biological potential.
Target-Specific Design: As more biological targets are identified, this compound derivatives can be rationally designed to interact with specific enzymes or receptors. This includes developing derivatives with potential anticancer, anti-inflammatory, and antimicrobial properties. nih.govchemrxiv.org
Advanced Computational Chemistry Integration for Predictive Modeling and Drug Discovery
Computational chemistry is an indispensable tool for accelerating the discovery and development of new drugs. For this compound, future research will increasingly integrate these methods:
Molecular Docking and Dynamics: In silico techniques such as molecular docking and molecular dynamics (MD) simulations are crucial for predicting how this compound derivatives interact with biological targets. nih.govrsc.org These studies can elucidate binding modes, identify key interactions with amino acid residues, and assess the stability of ligand-protein complexes, thereby guiding the rational design of more potent inhibitors. rsc.orgnih.govbau.edu.tr
Predictive Modeling (ADME/Tox): Computational models that predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (Tox) properties of novel derivatives are vital. bau.edu.trresearchgate.net These in silico predictions help prioritize compounds with favorable pharmacokinetic profiles for synthesis and experimental testing, saving time and resources.
Quantum Chemical Computations: DFT and other quantum mechanical methods are used to investigate the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. ikprress.orgnih.gov This fundamental understanding can inform the design of molecules with desired electronic and chemical properties for specific applications.
Comprehensive Preclinical and Clinical Studies on Promising Biological Activities
While much of the current research on isothiocyanates focuses on naturally occurring analogues like benzyl (B1604629) isothiocyanate (BITC), the synthetic versatility of this compound makes its derivatives prime candidates for therapeutic development. Future directions include:
In Vitro Screening: Systematic screening of newly synthesized this compound derivatives against a wide range of cancer cell lines is a critical first step. Studies on related compounds like BITC have shown efficacy against various cancers, including pancreatic, breast, and leukemia cells, suggesting a promising avenue for this compound derivatives. nih.goviiarjournals.orgmdpi.com
In Vivo Animal Models: Promising candidates identified from in vitro studies must be evaluated in preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles. iiarjournals.org For instance, BITC has been shown to inhibit tumor growth in xenograft models of human malignant melanoma and glioma. iiarjournals.orgnih.gov
Clinical Trials: Although no clinical trials are currently focused on this compound itself, extensive research on other isothiocyanates for cancer chemoprevention and treatment sets a precedent. nih.govresearchgate.net Successful preclinical data on a specific this compound derivative could justify its advancement into Phase I, II, and III clinical trials to evaluate its safety and efficacy in humans.
Exploration of Synergistic Effects with Established Therapeutic Agents
Combination therapy is a cornerstone of modern medicine, particularly in oncology, as it can enhance therapeutic efficacy and overcome drug resistance. Future research should explore:
Combination with Chemotherapy: Investigating the potential of this compound derivatives to sensitize cancer cells to conventional chemotherapeutic drugs is a promising strategy. Studies have shown that other isothiocyanates, such as benzyl isothiocyanate (BITC) and sulforaphane (B1684495), act synergistically with drugs like cisplatin, doxorubicin, and paclitaxel in various cancer models. nih.govbibliotekanauki.pl
Synergy with Targeted Therapies: Combining this compound derivatives with targeted agents, such as kinase inhibitors, could offer new therapeutic opportunities. For example, a recent study demonstrated a synergistic effect between BITC and the multi-kinase inhibitor sorafenib in treating triple-negative breast cancer cells. nih.govnih.gov
Overcoming Drug Resistance: Research into whether this compound derivatives can reverse or circumvent mechanisms of multidrug resistance in cancer cells is a critical area. Isothiocyanates have been shown to inhibit efflux pumps like P-glycoprotein, which could restore the effectiveness of other anticancer drugs. bibliotekanauki.pl Similarly, BITC has shown synergistic effects with agents that combat multidrug resistance in bacteria. nih.gov
A summary of studies showing the synergistic effects of the related compound, benzyl isothiocyanate (BITC), with various therapeutic agents is presented below.
| BITC Combination Agent | Cell Line/Model | Observed Synergistic Effect | Reference |
|---|---|---|---|
| Sorafenib | Triple-Negative Breast Cancer (TNBC) cells | Enhanced cytotoxicity and reduced cell viability compared to single agents. | nih.govnih.gov |
| Cisplatin | Leukemia, lung, oral, and head and neck cancer models | Enhanced efficacy of the chemotherapy agent. | nih.gov |
| Ethylenediaminetetraacetic acid (EDTA) & Phenylalanine-arginine β-naphthylamide (PAβN) | Multidrug-resistant Escherichia coli | Improved antibacterial potential and reduction of multidrug resistance. | nih.gov |
Investigation of Novel Applications in Emerging Technologies (e.g., Biosensors, Functional Materials)
The unique chemical properties of this compound extend its potential utility beyond medicine and into materials science and analytical chemistry. Emerging areas for exploration include:
Functional Polymers and Materials: this compound can be used as a comonomer in the synthesis of novel polymers. Its structure, containing both a benzene ring and a reactive isothiocyanate group, allows for the creation of functional materials. For example, it has been used as a precursor to design donor-acceptor conjugated copolymers for photocatalytic applications. chemicalbook.com
Biosensor Development: The reactivity of the isothiocyanate group towards nucleophiles, particularly amine and thiol groups found in biomolecules, makes it a candidate for developing biosensors. It could be used as a chemical probe or a linker to immobilize proteins or other biological molecules onto sensor surfaces.
Analytical Chemistry: In analytical chemistry, this compound can serve as a derivatizing agent to enhance the detection of certain molecules, such as amino acids, in chromatographic methods. chemimpex.com
Q & A
Q. What established laboratory methods are used to synthesize benzoyl isothiocyanate?
this compound (BITC) is synthesized via two primary routes:
- Method 1 : Reaction of benzoyl chloride with lead thiocyanate in boiling benzene, yielding BITC with a reported boiling point of 133–137°C (18 mm Hg) .
- Method 2 : A two-step process where benzoyl chloride reacts with potassium thiocyanate (KSCN) to generate BITC, followed by further derivatization (e.g., with ethane-1-one in dry acetone) . Both methods require careful control of reaction conditions (temperature, solvent purity) to optimize yield and minimize byproducts.
Q. What analytical techniques are essential for confirming BITC’s structural integrity and purity?
- Structural confirmation : Nuclear magnetic resonance (NMR) spectroscopy for functional group analysis, infrared (IR) spectroscopy to identify the isothiocyanate (-NCS) stretch (~2050 cm⁻¹), and X-ray crystallography (using programs like SHELXL for refinement) for unambiguous structural determination .
- Purity assessment : Gas chromatography (GC) or high-performance liquid chromatography (HPLC) to quantify impurities. For crystalline products, melting point consistency with literature values (e.g., 41°C) is critical .
Q. What safety protocols are mandatory for handling BITC in laboratory settings?
- Personal protective equipment (PPE) : Chemical-resistant gloves (nitrile or neoprene), safety goggles, and full-face shields. Respiratory protection (e.g., NIOSH-approved P95 filters) is required to prevent inhalation of vapors .
- Engineering controls : Use fume hoods for all procedures involving BITC. Avoid water contact to prevent hydrolysis and release of toxic gases .
- Storage : Store in airtight containers at 0–6°C, segregated from bases, oxidizing agents, and amines .
Q. How is BITC applied in conjugation chemistry for biomolecule labeling?
BITC’s isothiocyanate group reacts with primary amines (e.g., lysine residues in proteins) to form stable thiourea linkages. Optimization involves:
- Adjusting pH to 8–9 (borate or phosphate buffers) to enhance nucleophilic attack.
- Maintaining a molar excess of BITC (2–5×) over the target biomolecule to ensure complete conjugation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported physical properties of BITC (e.g., melting points, solubility)?
Discrepancies often arise from variations in synthesis conditions or purification methods. Mitigation strategies include:
- Standardized crystallization : Recrystallize BITC from anhydrous solvents (e.g., hexane/ethyl acetate) to ensure consistent melting points .
- Advanced characterization : Use differential scanning calorimetry (DSC) for precise melting point determination and Karl Fischer titration to quantify residual moisture affecting solubility .
Q. What experimental designs are optimal for studying BITC’s instability under storage?
- Accelerated stability studies : Store BITC at elevated temperatures (e.g., 40°C) and monitor degradation via HPLC.
- Stabilization strategies : Incorporate antioxidants (e.g., BHT) or store under inert gas (argon) to prevent oxidative decomposition .
Q. How does BITC induce apoptosis in cancer cells, and what assays validate this mechanism?
- Mechanistic studies : BITC generates reactive oxygen species (ROS), leading to mitochondrial membrane depolarization. Key assays include:
Q. What strategies address conflicting data on BITC’s antibacterial efficacy across studies?
Contradictions may stem from differences in bacterial strains or culture conditions. Standardize protocols by:
- Broth microdilution assays : Follow CLSI guidelines for minimum inhibitory concentration (MIC) determination.
- Checkerboard assays : Evaluate BITC’s synergy with conventional antibiotics (e.g., β-lactams) to identify combinatorial effects .
Methodological Tables
Q. Table 1. Key Reaction Conditions for BITC Synthesis
| Method | Reagents | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Benzoyl chloride + Pb(SCN)₂ | Benzoyl chloride, Pb(SCN)₂ | Benzene | Reflux | ~60% | |
| Benzoyl chloride + KSCN | KSCN, ethane-1-one | Acetone | RT → Reflux | 70–85% |
Q. Table 2. Analytical Parameters for BITC Characterization
| Technique | Key Parameters | Application |
|---|---|---|
| ¹H NMR | δ 7.4–8.1 (aromatic protons) | Confirm benzoyl group presence |
| IR Spectroscopy | 2050 cm⁻¹ (-NCS stretch) | Verify isothiocyanate function |
| X-ray Crystallography | SHELXL refinement (R₁ < 0.05) | Resolve structural ambiguities |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
